molecular formula C14H10F3NO B3421820 N-Phenyl-2-(Trifluoromethyl)benzamide CAS No. 22978-42-3

N-Phenyl-2-(Trifluoromethyl)benzamide

Cat. No.: B3421820
CAS No.: 22978-42-3
M. Wt: 265.23 g/mol
InChI Key: ZKPGLQPSAPAFAP-UHFFFAOYSA-N
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Description

N-Phenyl-2-(trifluoromethyl)benzamide (CAS 2946-71-6) is a benzamide derivative with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . This compound is characterized by a benzamide core structure substituted with a phenyl group and a trifluoromethyl group, features commonly associated with significant pharmacological potential in medicinal chemistry research . Benzamide derivatives are recognized in scientific literature for their diverse bioactivities, serving as key scaffolds in the design of compounds for neuroscience and biochemistry research . The trifluoromethyl group is a common motif in drug discovery due to its ability to influence the molecule's electronic properties, metabolic stability, and binding affinity . Related benzamide compounds containing the trifluoromethyl group have been investigated as building blocks for novel therapeutic agents, including those with anticonvulsant activity that potentially act through modulation of GABA-A receptors . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate in the development of new bioactive molecules. It is supplied for laboratory research use only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)12-9-5-4-8-11(12)13(19)18-10-6-2-1-3-7-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPGLQPSAPAFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22978-42-3
Record name 2-(TRIFLUOROMETHYL)BENZANILIDE
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Synthetic Methodologies and Strategies

Classical Amide Bond Formation Routes to N-Phenyl-2-(Trifluoromethyl)benzamide

Traditional methods for the construction of the amide bond in this compound rely on well-established condensation and coupling reactions. These routes are characterized by their reliability and the ready availability of starting materials.

Condensation Reactions Involving Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine is a fundamental approach to amide synthesis. This method typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are frequently employed for this purpose.

In a representative synthesis of this compound, 2-(trifluoromethyl)benzoic acid is reacted with aniline (B41778) in the presence of a coupling agent and often a catalyst or additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds by the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine, aniline, to form the desired amide bond and a urea (B33335) byproduct. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature.

Table 1: Representative Conditions for Condensation Reaction

Reactant 1 Reactant 2 Coupling Agent Solvent Temperature Yield
2-(Trifluoromethyl)benzoic acid Aniline EDC Dichloromethane Room Temperature High

Acyl Halide-Amine Coupling Approaches

A highly efficient and common method for amide bond formation is the reaction between an acyl halide and an amine. This approach, often referred to as the Schotten-Baumann reaction, is characterized by its rapid reaction rates and high yields. For the synthesis of this compound, this involves the reaction of 2-(trifluoromethyl)benzoyl chloride with aniline.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct that is formed. The high reactivity of the acyl chloride makes it highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline. This leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond. The choice of solvent can vary, with aprotic solvents like dichloromethane or tetrahydrofuran (B95107) being common.

Table 2: Typical Parameters for Acyl Halide-Amine Coupling

Reactant 1 Reactant 2 Base Solvent Temperature Yield
2-(Trifluoromethyl)benzoyl chloride Aniline Pyridine Dichloromethane 0 °C to Room Temperature Excellent

Advanced and Catalytic Synthetic Pathways for this compound and its Derivatives

Modern synthetic chemistry has seen the advent of powerful catalytic systems that enable the formation of chemical bonds with high efficiency and selectivity. These advanced methods, particularly those involving transition metal catalysis, offer novel routes to this compound and its derivatives, often through the functionalization of otherwise inert C-H bonds.

Transition Metal-Catalyzed C-H Functionalization for Trifluoromethylation and Benzamide (B126) Formation

Transition metal-catalyzed C-H functionalization has emerged as a transformative tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This strategy can be applied to either introduce the trifluoromethyl group onto a pre-existing benzamide scaffold or to construct the benzamide molecule itself.

Palladium catalysis has been extensively studied for its ability to direct the functionalization of C-H bonds. nih.gov In the context of synthesizing derivatives of this compound, a palladium catalyst can be used to introduce a trifluoromethyl group at the ortho position of a benzamide precursor. This reaction typically employs a directing group, which is a functional group on the substrate that coordinates to the metal center and positions it in close proximity to the targeted C-H bond. For benzamides, the amide group itself can serve as the directing group.

The catalytic cycle generally involves the coordination of the palladium catalyst to the directing group, followed by a C-H activation step to form a palladacycle intermediate. This intermediate then reacts with a trifluoromethylating agent, such as Togni's reagent or Umemoto's reagent, to install the CF3 group. Reductive elimination then releases the trifluoromethylated product and regenerates the active palladium catalyst.

Copper-based catalytic systems have gained significant attention as a more economical and sustainable alternative to palladium for C-H functionalization reactions. Copper can mediate the ortho-trifluoromethylation of benzamides with high selectivity. rsc.orgbeilstein-journals.org These reactions often utilize a bidentate directing group, such as an 8-aminoquinoline (B160924) moiety, attached to the amide nitrogen. This directing group chelates to the copper center and facilitates the activation of the ortho C-H bond of the benzoyl group.

A common trifluoromethylating agent used in these reactions is Togni's reagent II. The copper promoter, typically a simple copper salt like copper(I) bromide, facilitates the transfer of the CF3 group from the reagent to the aryl ring. These reactions have been shown to tolerate a wide range of functional groups, providing an efficient route to various ortho-trifluoromethylated benzamides with yields ranging from 36% to 82%. rsc.orgbeilstein-journals.org

Table 3: Conditions for Copper-Mediated Ortho-Trifluoromethylation of Benzamides

Substrate Directing Group CF3 Source Copper Promoter Yield Range
Benzamide derivative 8-Aminoquinoline Togni's Reagent II CuBr 36-82%
Other Transition Metal Systems in Benzamide Synthesis

While palladium and copper are mainstays in amide synthesis, other transition metals have demonstrated unique catalytic activities for creating and functionalizing the benzamide scaffold. Ruthenium, for instance, has been effectively used for the C-H selenylation of benzamides under mild conditions. researchgate.net This method, which tolerates a wide array of functional groups, showcases the potential for late-stage functionalization of pre-formed benzamide structures. researchgate.net Although not a direct synthesis of the amide bond itself, it represents a pathway to derivatized analogs.

Nickel catalysis has also emerged as a powerful tool, not for amide formation, but for the transformation of amides into other functional groups, such as carboxylic acids. researchgate.net This highlights the versatility of the amide group as a synthetic handle under specific nickel-catalyzed conditions. Iron and cobalt have also been explored for cross-coupling reactions to form α-aryl amides from α-halo amides, presenting alternative, potentially more economical, catalytic systems compared to palladium. thieme-connect.de

A notable transition-metal-free approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by lithium diisopropylamide (LDA), to yield α-sulfenylated ketones. nih.gov This reaction proceeds via a directed ortho-lithiation of the benzamide. While this specific transformation leads to ketones, it underscores the reactivity of the benzamide structure and the potential for developing metal-free C-C bond-forming reactions.

Table 1: Overview of Selected Transition Metal Systems in Benzamide Functionalization

Metal Catalyst Reaction Type Substrates Key Features
Ruthenium(II) C-H Selenylation Benzamides, Diselenides Mild conditions, broad functional group tolerance. researchgate.net
Nickel Amide to Carboxylic Acid Benzamide precursors Alternative to direct hydrolysis. researchgate.net

Radical-Mediated Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. Radical-mediated strategies are particularly effective for this purpose as they often allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. researchgate.net These methods typically involve the generation of the trifluoromethyl radical (•CF₃) from a suitable precursor.

One such strategy involves the copper-controlled divergent cyclization of benzamides, which can lead to perfluorinated isoquinolinediones. rsc.org In the absence of a copper catalyst, a radical cascade reaction between methacryloyl benzamides and perfluoroalkyl iodides yields perfluorinated products, demonstrating a metal-free radical pathway. rsc.org Photocatalysis offers a mild and efficient way to generate •CF₃ radicals. For instance, N-(N-CF₃ imidoyloxy) pyridinium (B92312) salts have been developed as effective trifluoromethylamidyl radical precursors under photoredox conditions, enabling the synthesis of a variety of N-CF₃ amides. nih.govresearchgate.netnih.gov

Para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates

A significant challenge in direct C-H trifluoromethylation is achieving site-selectivity on the aromatic ring. researchgate.netexlibrisgroup.comresearchgate.net A novel strategy has been developed that achieves highly para-selective C-H trifluoromethylation of benzamide derivatives. researchgate.netnih.govwilddata.cn This method relies on the activation of the benzamide with an electrophilic activator like triflic anhydride (B1165640) (Tf₂O) to form a highly electrophilic iminium intermediate. researchgate.netresearchgate.net

This iminium activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, facilitating a radical-type nucleophilic substitution rather than the more common electrophilic substitution. exlibrisgroup.comresearchgate.net The reaction proceeds under photoredox catalysis, where a photocatalyst, upon irradiation with light, generates the •CF₃ radical from a suitable source. This radical then attacks the activated benzamide derivative with high selectivity for the para position. nih.gov A wide range of benzamide substrates are compatible with this protocol, consistently yielding the para-trifluoromethylated products almost exclusively. exlibrisgroup.com

Table 2: Key Features of para-Selective Trifluoromethylation

Feature Description
Activation Strategy Formation of iminium intermediates from benzamide derivatives using Tf₂O. researchgate.netresearchgate.net
Reaction Type Radical-type nucleophilic substitution. exlibrisgroup.com
Selectivity Almost exclusively para-selective C-H trifluoromethylation. nih.gov
Catalysis Photoredox catalysis. nih.gov

| Substrate Scope | Compatible with a wide range of benzamide derivatives. exlibrisgroup.com |

Cross-Coupling Methodologies for Aryl Amide Synthesis

The formation of the amide bond in this compound can be achieved through various cross-coupling reactions, which have become powerful alternatives to traditional condensation methods. Palladium-catalyzed cross-coupling is a prominent approach, enabling the reaction between aryl esters and anilines to form amides. acs.orgresearchgate.net This method involves the oxidative addition of a Pd-NHC (N-heterocyclic carbene) complex to the C-O bond of the ester, allowing even relatively non-nucleophilic anilines to participate without the need for strong bases. acs.orgresearchgate.net

Similarly, copper-catalyzed cross-coupling reactions provide another avenue for aryl amide synthesis. A notable method involves the palladium-catalyzed coupling of arylboronic acids with a protected thiopseudourea reagent in the presence of a copper(I) co-catalyst to produce protected benzamidines, which are precursors to amides. nih.gov Copper catalysis is also central to the coupling of aryl iodides with α-silyldifluoroamides, yielding α,α-difluoro-α-aryl amides. nih.gov

The Suzuki-Miyaura cross-coupling, typically used for C-C bond formation, has been adapted for the α-arylation of amides. thieme-connect.de This involves reacting an α-halo amide with an arylboronic acid in the presence of a palladium catalyst to produce an α-aryl amide. thieme-connect.de

Electrochemical and Photochemical Synthesis of Trifluoromethyl-Containing Benzamides

Electrochemical and photochemical methods offer green and efficient alternatives for synthesizing trifluoromethyl-containing compounds, often proceeding under mild, ambient conditions without the need for harsh reagents.

Electrosynthesis provides a route to trifluoromethylated oxazolines through the radical cascade cyclization of N-allylamides. organic-chemistry.org In this process, the trifluoromethyl radical is generated via the anodic oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na). This radical then adds to the alkene of the N-allylamide, initiating a cyclization to form the oxazoline (B21484) ring. organic-chemistry.org This approach avoids external oxidants and metal catalysts.

Photocatalysis has been successfully employed for the direct synthesis of N-CF₃ amides. nih.govnih.gov This strategy utilizes N-(N-CF₃ imidoyloxy) pyridinium salts as precursors to trifluoromethylamidyl radicals. researchgate.net Under irradiation with blue LED light in the presence of an iridium-based photocatalyst, these precursors generate the desired radical species, which can then react with a variety of substrates, including arenes, to form N-trifluoromethylated amides. nih.gov This method is noted for its mild conditions and broad substrate applicability. nih.gov

Multistep Synthetic Routes to Derivatized this compound Analogs

The synthesis of derivatized analogs of this compound often involves multistep sequences that build complexity from simpler starting materials. One common strategy involves synthesizing a core benzamide structure and then elaborating upon it.

For example, a series of 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide derivatives were synthesized starting from the parent hydroxamic acid. researchgate.net The initial 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide was reacted with ethyl α-halogenated acid esters to yield ester derivatives. These esters were subsequently treated with hydrazine (B178648) to form the corresponding hydrazides, which then served as key intermediates. Reaction of these hydrazides with various chloro-substituted benzaldehydes produced a library of hydrazone analogs. researchgate.net A similar pathway was used to create derivatives of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide. researchgate.net

Another approach focuses on building the molecule through coupling reactions. For instance, a series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and synthesized. nih.gov The synthesis of N-(2-(cis-4-(cis- and trans-4-hydroxy-4-(pyridin-2-yl)cyclohexylamino)cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide involved the reductive amination between N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride and 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (B8787055) using sodium triacetoxyborohydride.

A patented industrial synthesis of 2-trifluoromethyl benzamide starts from 2,3-dichlorobenzotrifluoride. google.com This raw material undergoes fluorination, followed by cyanation to yield 2-chloro-6-trifluoromethylbenzonitrile. The nitrile is then hydrolyzed to the final benzamide product. This route is noted for using readily available starting materials and avoiding some of the hazardous reagents found in other methods. google.com

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like this compound. bookpi.orgnih.gov Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. bookpi.orggreenchemistry-toolkit.org

In the context of benzamide synthesis, this translates to several practical considerations. The choice of solvent is critical; moving towards water or solvent-free conditions, where possible, significantly improves the environmental profile of a synthesis. chemmethod.com For example, the synthesis of N-(4-methoxyphenyl)-3-oxobutanamide has been achieved in a two-step, one-pot reaction without any solvent. nih.gov Catalysis is another cornerstone of green chemistry. The use of highly efficient and recyclable catalysts, such as zeolites or certain metal complexes used in low loadings, minimizes waste compared to stoichiometric reagents. chemmethod.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Selectivity in this compound Synthesis

The synthesis of this compound typically involves the formation of an amide bond between 2-(trifluoromethyl)benzoic acid and aniline. The presence of the ortho-trifluoromethyl group on the benzoic acid introduces significant steric hindrance and electronic deactivation, making the carboxyl group less reactive. Consequently, optimizing reaction conditions is critical to achieving high yields and purity. Research efforts focus on the selection of appropriate coupling reagents, additives, bases, solvents, and temperature control.

Two primary strategies are employed for this synthesis: the direct coupling of the carboxylic acid and amine using a coupling reagent, and a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Detailed Research Findings

The direct amidation approach is often preferred for its operational simplicity. The optimization of this process involves screening various modern coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Key classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators. peptide.comluxembourg-bio.com While effective, their use can be suboptimal for sterically hindered substrates like 2-(trifluoromethyl)benzoic acid, sometimes leading to lower yields or requiring longer reaction times. The formation of an O-acylisourea intermediate is the key activation step. luxembourg-bio.com For electron-deficient systems, a combination of EDC with an additive is often necessary for efficient coupling. nih.gov

Phosphonium and Uronium/Aminium Reagents: For challenging couplings, phosphonium salts such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium/aminium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are generally more effective. bachem.com These reagents form highly reactive activated esters (OBt or OAt esters), which lead to faster and more efficient reactions. HATU, in particular, is known to be superior for couplings involving sterically hindered amino acids and is effective with less reactive nucleophiles. bachem.com The choice of reagent can significantly impact yield, as illustrated in the comparative data below.

The optimization process typically involves a systematic variation of reaction parameters. A representative study on the synthesis of this compound might explore the impact of different coupling agents, as shown in Table 1.

Table 1: Effect of Coupling Reagent on the Yield of this compound Reaction Conditions: 2-(Trifluoromethyl)benzoic acid (1.0 eq.), Aniline (1.1 eq.), Coupling Reagent (1.2 eq.), DIPEA (2.0 eq.), DMF, Room Temperature, 12 h.

EntryCoupling ReagentAdditive (1.2 eq.)Yield (%)
1EDCHOBt65
2DCCHOBt62
3PyBOPNone85
4HATUNone92

This table is a representative illustration based on established principles of amide coupling reactions.

The Role of Additives and Bases: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial. They act as activating agents and can suppress side reactions. uni-kiel.de HOAt, often used in conjunction with HATU, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, which accelerates the coupling.

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential. bachem.com The base neutralizes the acidic byproducts formed during the reaction and ensures the amine nucleophile remains in its free, unprotonated state. The selection and stoichiometry of the base can influence reaction efficiency, as shown in Table 2.

Table 2: Optimization of Base and Solvent for HATU-Mediated Synthesis Reaction Conditions: 2-(Trifluoromethyl)benzoic acid (1.0 eq.), Aniline (1.1 eq.), HATU (1.2 eq.), Solvent, Temperature, 12 h.

EntryBase (eq.)SolventTemperature (°C)Yield (%)
1DIPEA (2.0)DCM2588
2DIPEA (2.0)THF2584
3DIPEA (2.0)DMF2592
4NMM (2.0)DMF2589
5DIPEA (2.0)DMF5091
6DIPEA (3.0)DMF2593

This table is a representative illustration based on established principles of amide coupling reactions.

The data indicates that polar aprotic solvents like DMF are generally superior for these reactions. While a moderate increase in temperature may slightly accelerate the reaction, it often does not lead to a significant improvement in the yield for highly efficient coupling agents like HATU and can sometimes promote side reactions.

The alternative two-step strategy involves converting 2-(trifluoromethyl)benzoic acid to 2-(trifluoromethyl)benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with aniline, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. While this method can provide high yields, it involves an additional synthetic step and the handling of moisture-sensitive reagents.

Chemical Reactivity and Transformations of N Phenyl 2 Trifluoromethyl Benzamide

Reactions of the Amide Functional Group

The amide linkage in N-Phenyl-2-(trifluoromethyl)benzamide is a focal point for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the flanking aryl groups and the trifluoromethyl substituent.

The secondary amide nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles. N-functionalization can be achieved through several strategies, leading to a diverse range of derivatives. Common derivatization reactions include alkylation, acylation, and arylation at the nitrogen atom.

For instance, deprotonation of the amide with a suitable base, such as sodium hydride, would generate a highly nucleophilic amidate anion. This anion can then react with alkyl halides in a nucleophilic substitution reaction to yield N-alkylated products. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Acylation of the amide nitrogen can be accomplished using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct. This leads to the formation of N-acylbenzamides, also known as imides. These derivatives can be useful for introducing further functional groups or for modifying the electronic and steric properties of the parent molecule.

While less common, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve the reaction of the amide with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand.

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters. researchgate.net

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield 2-(trifluoromethyl)benzoic acid and aniline (B41778).

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net This intermediate can then expel the aniline anion as a leaving group, which is subsequently protonated by the solvent to give aniline and the carboxylate salt of 2-(trifluoromethyl)benzoic acid. researchgate.net Generally, amides are quite stable under basic conditions, and vigorous conditions such as high temperatures or the use of strong bases may be required for the reaction to proceed at a reasonable rate. researchgate.net

Alternative methods for amide bond cleavage that are milder and more selective have been developed. For example, transition-metal-free single-electron transfer reactions have been utilized for the cleavage of the C-N σ bond in certain amides, particularly strained cyclic systems. mdpi.com While not directly demonstrated on this compound, such methodologies could potentially be adapted for its cleavage under specific conditions.

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a prominent feature of this compound, significantly influencing its chemical properties and reactivity.

The C-F bonds in the trifluoromethyl group are exceptionally strong, making defluorination reactions challenging. However, under specific conditions, selective defluorination can be achieved. Reductive defluorination of trifluoromethylarenes can be accomplished using photoredox catalysis, which allows for the replacement of a single fluorine atom with hydrogen. nih.gov This process typically involves the formation of a radical anion, which then expels a fluoride (B91410) ion. nih.gov

Another approach to selective monodefluorination involves a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. researchgate.netnih.gov This method has been shown to be effective for a range of benzenoid substrates. researchgate.netnih.gov

Fluorine exchange reactions, particularly isotopic exchange, are relevant in the context of radiolabeling for applications such as positron emission tomography (PET) imaging. nih.gov While direct fluorine exchange on a CF3 group is difficult due to the inertness of the C-F bonds, methods have been developed for the synthesis of [18F]trifluoromethyl groups that can then be incorporated into aromatic systems. nih.gov

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect significantly decreases the electron density of the benzamide (B126) aromatic ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, provided a suitable leaving group is present. The electron-withdrawing nature of the CF3 group also increases the acidity of the N-H proton of the amide, making it easier to deprotonate.

The trifluoromethyl group also exerts a notable steric influence. While it is often considered a bioisostere for a methyl group, it is significantly bulkier. mdpi.com This steric hindrance can affect the conformation of the molecule and influence the accessibility of adjacent reactive sites. nih.gov For example, the steric bulk of the ortho-trifluoromethyl group can hinder reactions at the amide carbonyl group and influence the rotational barrier around the aryl-carbonyl bond.

Aromatic Ring Functionalization of the Phenyl and Benzamide Moieties

The two aromatic rings in this compound exhibit different reactivities towards functionalization due to the electronic influence of their respective substituents.

The benzamide ring is substituted with a strongly electron-withdrawing trifluoromethyl group and an amide group, which can be either electron-donating (via resonance of the nitrogen lone pair) or electron-withdrawing (via induction of the carbonyl group). The powerful inductive effect of the ortho-trifluoromethyl group deactivates this ring towards electrophilic aromatic substitution. Any electrophilic substitution would be directed to the meta position relative to the trifluoromethyl group.

Conversely, the phenyl ring attached to the amide nitrogen is activated towards electrophilic aromatic substitution by the electron-donating character of the nitrogen lone pair. The amide group is an ortho, para-director, meaning that electrophiles will preferentially add to the ortho and para positions of this ring. However, the steric hindrance from the rest of the molecule may favor substitution at the less hindered para position.

Direct C-H trifluoromethylation of benzamide derivatives via a radical pathway has been shown to proceed with high para-selectivity on the N-phenyl ring. researchgate.net This suggests that radical functionalization of the N-phenyl ring of this compound is a feasible transformation.

Nucleophilic aromatic substitution on either ring is generally difficult unless a good leaving group (such as a halide) is present and the ring is sufficiently activated by electron-withdrawing groups. The benzamide ring, with its strongly deactivating trifluoromethyl group, would be the more likely candidate for such a reaction if a suitable leaving group were present.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, two aromatic rings are present, but their reactivity towards electrophiles differs significantly. The phenyl ring of the anilide moiety is activated towards EAS, while the benzoyl ring is deactivated.

The amide group (-NHCO-) as a whole is considered an activating group and an ortho, para-director for electrophilic attack on the N-phenyl ring. The nitrogen atom's lone pair of electrons can be delocalized into the phenyl ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles. Conversely, the carbonyl group of the amide has a deactivating effect on the benzoyl ring to which it is attached.

Furthermore, the 2-(trifluoromethyl)benzoyl portion of the molecule contains a strongly electron-withdrawing trifluoromethyl group (-CF3). This group exerts a powerful deactivating effect on the benzoyl ring, making it significantly less reactive towards electrophilic substitution. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur predominantly on the N-phenyl ring at the positions ortho and para to the amide nitrogen.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound might be limited, the expected outcomes can be inferred from the general reactivity of N-phenylbenzamides.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide and N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide
BrominationBr₂, FeBr₃N-(4-bromophenyl)-2-(trifluoromethyl)benzamide and N-(2-bromophenyl)-2-(trifluoromethyl)benzamide
Friedel-Crafts AcylationRCOCl, AlCl₃N-(4-acylphenyl)-2-(trifluoromethyl)benzamide and N-(2-acylphenyl)-2-(trifluoromethyl)benzamide

Note: The para-substituted product is often favored due to reduced steric hindrance compared to the ortho-substituted product.

Directed C-H Functionalization and Metalation Strategies

The amide functionality in this compound can act as a directing group in C-H functionalization and metalation reactions. This allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds, particularly at the ortho positions of the aromatic rings.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic compounds. In this process, a heteroatom-containing directing group coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, which then deprotonates a nearby ortho C-H bond. wikipedia.org The amide group in N-phenylbenzamides is an effective directing group for this transformation. wikipedia.org

For this compound, the amide oxygen can chelate to the lithium cation, positioning the organolithium base to abstract a proton from the ortho position of either the N-phenyl ring or the benzoyl ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. The site of metalation can be influenced by the reaction conditions and the steric and electronic properties of the substrate.

Transition Metal-Catalyzed Directed C-H Functionalization

In recent years, transition metal-catalyzed C-H activation has emerged as a versatile tool for the synthesis and modification of complex molecules. nih.gov The amide group in benzanilides can serve as a directing group to guide transition metal catalysts, such as palladium and rhodium, to activate specific C-H bonds. nih.govresearchgate.net

This strategy allows for the introduction of various functional groups at the ortho position of either the benzamide or the anilide ring, with the regioselectivity often being controlled by the choice of the metal catalyst and the reaction conditions. nih.govrsc.org For instance, palladium catalysts have been shown to selectively functionalize the ortho C-H bonds of the anilide ring in some benzanilides, while rhodium catalysts can direct functionalization to the ortho C-H bonds of the benzamide ring. rsc.orgresearchgate.net

These methods provide a powerful and efficient way to synthesize derivatives of this compound with diverse substitution patterns that would be difficult to achieve through classical methods.

Table 2: Examples of Directed C-H Functionalization Strategies Applicable to N-Phenylbenzamides

StrategyReagent/Catalyst SystemPosition FunctionalizedType of Functionalization
Directed ortho-Lithiationn-BuLi or s-BuLi, then Electrophile (E⁺)ortho to the amide on either ringIntroduction of various electrophiles (e.g., -CHO, -SiMe₃, halogens)
Palladium-Catalyzed C-H ArylationPd(OAc)₂, Ligand, Aryl Halideortho on the anilide ringArylation
Rhodium-Catalyzed C-H Annulation[RhCp*Cl₂]₂, AgSbF₆, Alkyneortho on the benzamide ringAnnulation to form fused ring systems

Mechanistic Investigations of Reactions Involving N Phenyl 2 Trifluoromethyl Benzamide

Elucidation of Reaction Pathways and Catalytic Cycles

A representative palladium-catalyzed cycle can proceed through several mechanisms, most notably the Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathways. google.comyorku.ca

Pd(II)/Pd(IV) Catalytic Cycle: This is a frequently proposed pathway for C-H functionalization reactions. yorku.ca

C-H Activation: The cycle initiates with the coordination of the amide's carbonyl oxygen and nitrogen to a Pd(II) salt, like Pd(OAc)₂, leading to the formation of a five-membered cyclopalladated intermediate, or palladacycle. This step is often the rate-determining step and is typically achieved through a concerted metalation-deprotonation (CMD) mechanism. rsc.orggoogle.com The presence of the strongly electron-withdrawing 2-(trifluoromethyl) group on the benzoyl portion of the molecule would be expected to enhance the acidity of the amide N-H proton, potentially facilitating the initial coordination and subsequent C-H activation step.

Oxidation: The resulting Pd(II) palladacycle is oxidized by an external oxidant to a Pd(IV) intermediate. yorku.caresearchgate.net

Reductive Elimination: The Pd(IV) species then undergoes C-X bond-forming reductive elimination (where X is the incoming functional group), releasing the functionalized product and a Pd(II) species. yorku.ca

Catalyst Regeneration: The Pd(II) catalyst is regenerated and can enter the next catalytic cycle.

Pd(II)/Pd(0) Catalytic Cycle: Alternatively, a Pd(II)/Pd(0) cycle can operate. google.comyorku.ca

C-H Activation: This step is identical to the Pd(II)/Pd(IV) cycle, forming the palladacycle. yorku.ca

Functionalization/Reductive Elimination: The palladacycle reacts with the coupling partner, and the functionalized product is released via reductive elimination, generating a Pd(0) species. google.comyorku.ca

Oxidation: The Pd(0) is then re-oxidized to the active Pd(II) state by an external oxidant to close the cycle. google.com

Rhodium-catalyzed reactions involving benzamides and unsaturated partners like alkynes also proceed via a distinct catalytic cycle. researchgate.netrsc.org This typically involves:

Amide-directed C-H activation to form a five-membered rhodacycle. researchgate.net

Coordinative insertion of the alkyne into the Rh-C bond. researchgate.net

Reductive elimination to release the annulated product (e.g., an isoquinolinone) and regenerate the active Rh(I) or Rh(III) catalyst. researchgate.net

Identification and Characterization of Key Intermediates

The central intermediates in these catalytic cycles are the cyclometalated complexes. For N-Phenyl-2-(trifluoromethyl)benzamide, the expected key intermediate is a five-membered palladacycle formed via chelation-assisted C-H activation at the ortho-position of the N-phenyl ring. While specific crystal structures for palladacycles of this compound are not prominently documented, the characterization of analogous benzamide-derived palladacycles provides a strong precedent. nih.govnih.gov These intermediates are typically stable enough to be isolated and characterized by techniques such as X-ray crystallography, and ¹H, ¹³C, and ³¹P NMR spectroscopy. nih.govmdpi.com

The isolation of such intermediates is crucial as it allows for stoichiometric reactivity studies, which can confirm their competence in the catalytic cycle. nih.gov For instance, reacting an isolated palladacycle with an oxidant and a coupling partner should yield the final product, providing direct evidence for its role in the reaction pathway. yorku.ca In the context of this compound, the electron-withdrawing CF₃ group might influence the stability and reactivity of the palladacycle intermediate compared to non-fluorinated analogues.

Role of Catalysts, Ligands, and Directing Groups in C-H Activation and Amidation Processes

The success of C-H activation and amidation is highly dependent on the interplay between the catalyst, ligands, and the directing group on the substrate.

Directing Group: The amide functional group in this compound is the primary directing group. It forms a stable five-membered chelate with the metal center, positioning the catalyst to selectively activate the otherwise inert C-H bond at the ortho-position of the N-phenyl ring. rsc.orgsphinxsai.com The 2-(trifluoromethyl)phenyl moiety acts as a modulating component. The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the amide proton, which can facilitate the initial deprotonation and cyclometalation step. However, this electronic effect can also influence the reactivity of the resulting palladacycle.

Catalysts: Palladium(II) salts, such as Pd(OAc)₂ and Pd(OTf)₂, are the most common catalysts for these transformations. yorku.canih.gov The use of more electron-deficient palladium complexes, like Pd(OTf)₂, has been shown to be crucial for the success of C-H amidation of certain substrates. nih.gov Other transition metals like Rhodium(III) and Cobalt(II) are also effective, particularly for annulation reactions with alkynes to form isoquinolinone structures. researchgate.netresearchgate.net

Ligands: While many directed C-H activation reactions can proceed without an external ligand, the addition of specific ligands can profoundly impact reactivity, selectivity, and substrate scope. Mono-N-protected amino acids (MPAAs) have been identified as unique bifunctional ligands that can accelerate C-H activation, where both the carboxylate and the N-acyl groups coordinate to the palladium center. Phosphine ligands, such as dppe (1,2-bis(diphenylphosphino)ethane), can also be used to generate well-defined, catalytically active mixed-ligand complexes. mdpi.com In some cases, simple additives like pyridine (B92270) derivatives can also play a crucial role in assisting the C-H cleavage step. rsc.org

The table below summarizes a typical optimization study for a related benzamide (B126) C-H activation, illustrating the importance of catalyst and additive choice.

EntryCatalyst (mol %)Additive (mol %)SolventTemperature (°C)Yield (%) of Ortho-Amidated Product*
1[Ru(p-cymene)Cl₂]₂ (5)NoneTCE80NR
2[Ru(p-cymene)Cl₂]₂ (5)AgSbF₆ (20)TCE8072
3[Ru(p-cymene)Cl₂]₂ (5)AgOAc (20)TCE8045
4[Ru(p-cymene)Cl₂]₂ (5)AgSbF₆ (20)DCE8065
5[Ru(p-cymene)Cl₂]₂ (5)AgSbF₆ (20)TCE10081

*Data adapted from a study on the ortho-amidation of 2-aryl benzothiazoles, a related directing group system, to illustrate typical reaction optimization. NR = No Reaction, TCE = 1,1,2,2-Tetrachloroethane, DCE = 1,2-Dichloroethane.

Kinetic and Thermodynamic Studies of Transformations and Reactivity

Rate law determination can further clarify the roles of different species. In the aforementioned chlorination, the reaction was found to be first-order in the palladium catalyst concentration but zero-order in the substrate and the coupling partner, suggesting that the C-H activation step occurs after the rate-limiting step, or that the catalyst is rapidly converted to the active species which then reacts in a slower step. yorku.ca

Thermodynamic considerations often relate to the relative stability of intermediates and transition states. DFT calculations are a powerful tool for mapping the potential energy surfaces of catalytic cycles. researchgate.netrsc.org These studies can compare the energetics of different proposed pathways (e.g., CMD vs. oxidative addition), evaluate the stability of intermediates like the palladacycle, and rationalize observed regioselectivity. For instance, DFT studies on Rh(III)-catalyzed annulations of benzamides showed that N-H deprotonation significantly lowers the energy barrier for the subsequent C-H activation. researchgate.net While specific thermodynamic data for this compound is scarce, studies on the oxidation of benzanilide (B160483) have shown that the presence of two phenyl rings can increase steric hindrance and affect reaction rates compared to acetanilide.

The table below presents kinetic data from a study on the oxidation of benzanilide, demonstrating how reaction orders are determined.

[Benzanilide] (M)[Cr(VI)] (M)[H⁺] (M)Rate (mol L⁻¹ s⁻¹)Order w.r.t. [Substrate]
0.0010.0011.01.6 x 10⁻⁷First
0.00250.0011.04.0 x 10⁻⁷
0.0050.0011.08.1 x 10⁻⁷
0.010.0011.08.2 x 10⁻⁷Zero (at high conc.)
0.020.0011.08.2 x 10⁻⁷

*Data adapted from a kinetic study on the oxidation of benzanilide by Cr(VI) to illustrate the determination of reaction orders.

Computational and Theoretical Chemistry Studies of N Phenyl 2 Trifluoromethyl Benzamide

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO Energetics)

The electronic properties of N-Phenyl-2-(Trifluoromethyl)benzamide and related compounds are extensively studied using quantum chemical methods. Theoretical density functional theory (DFT) calculations, particularly with functionals like M06-2X and a cc-PVTZ basis set, are employed to analyze the electronic structure. researchgate.netdntb.gov.ua Such calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of the molecule; a larger gap generally implies greater stability. mdpi.com

These analyses provide insights into charge transfer properties within the molecule. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis is a theoretical method used to study donor-acceptor interactions, such as the n → π* interactions that can occur in amide systems. nih.gov This approach transforms canonical molecular orbitals into localized Lewis-type orbitals, helping to confirm the presence and strength of non-covalent interactions. nih.gov

Below is a conceptual table representing the type of data generated from a molecular orbital analysis for a benzamide (B126) derivative.

OrbitalEnergy (eV)Description
LUMO+1-0.5 to -0.8Antibonding orbital, potential site for nucleophilic attack
LUMO-1.0 to -1.5Lowest unoccupied molecular orbital, associated with electron affinity
HOMO-6.5 to -7.5Highest occupied molecular orbital, associated with ionization potential
HOMO-1-7.8 to -8.5Lower energy occupied molecular orbital
Energy Gap (ΔE) 5.5 to 6.5 Difference between HOMO and LUMO energies, indicates stability

Note: The values in this table are illustrative and represent typical ranges for similar aromatic amides.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of this compound is characterized by significant conformational flexibility, primarily due to the rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. The crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides show that the dihedral angle between the two benzene (B151609) rings is a key conformational parameter. nih.gov For instance, in 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, two distinct molecular conformations were found in the asymmetric unit, with dihedral angles of 43.94(8)° and 55.66(7)°. nih.govresearchgate.net

DFT calculations on isolated molecules often predict different conformations than those observed in the solid state, highlighting the influence of crystal packing forces. nih.gov For N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted by approximately 60° in the experimental crystal structure, compared to only 30° in DFT calculations for an isolated molecule. nih.gov The energy required for this conformational change is relatively small, estimated to be around 3.2 kJ mol⁻¹ for the 4-trifluoromethyl derivative. nih.gov The conformation of the N-phenylbenzamide group, while generally consistent, can be altered by these packing effects. researchgate.net

Molecular dynamics (MD) simulations can be used to explore the conformational energy landscape of the compound. nih.gov By mapping the trajectories from these simulations, a Conformational Markov Network can be constructed, which helps to identify stable conformational states, the basins of attraction on the free energy landscape, and the kinetics of transitions between them. nih.gov

Table of Conformational Data for Related Benzamides

Compound Dihedral Angle Between Phenyl Rings Method
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) 43.94 (8)° X-ray Crystallography
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule B) 55.66 (7)° X-ray Crystallography
3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide 10.40 (12)° X-ray Crystallography
3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide 12.5 (2)° X-ray Crystallography
N-[4-(trifluoromethyl)phenyl]benzamide ~60° X-ray Crystallography
N-[4-(trifluoromethyl)phenyl]benzamide ~30° DFT (gas phase)

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Such studies provide detailed geometric and energetic information about the transition states, which are critical for understanding reaction kinetics. researchgate.net While some functionals like B3PW91, M06, and wB97XD have been reported to yield inconsistent results for certain benzamide reactions, the B3LYP functional has proven effective. researchgate.netnih.gov These computational investigations can determine the rate- and stereoselectivity-determining steps in complex reactions, offering insights that are in good agreement with experimental results. rsc.org

A typical DFT study of a reaction mechanism involves optimizing the geometries of reactants, products, intermediates, and transition states and confirming their nature through frequency calculations (0 imaginary frequencies for minima, 1 for transition states).

Conceptual Outline of a DFT Reaction Mechanism Study

Species Type Description Relative Free Energy (kcal/mol) Number of Imaginary Frequencies
Reactants Starting materials 0.0 0
Intermediate 1 First stable intermediate Low 0
Transition State 1 (TS1) Energy barrier to form Intermediate 1 High (Rate-determining) 1
Intermediate 2 Second stable intermediate Low 0
Transition State 2 (TS2) Energy barrier to form Product Moderate 1
Product Final molecule Lower than reactants 0

Note: The energy values are conceptual and illustrate a multi-step reaction profile.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of this compound is governed by a network of intermolecular interactions that dictate how the molecules arrange themselves in the crystal lattice. These interactions include strong hydrogen bonds as well as weaker contacts that collectively stabilize the crystal structure. researchgate.netacs.org

The crystal packing of benzamides is significantly influenced by a variety of hydrogen bonds.

N-H···O=C: This is the most prominent and strongest hydrogen bond in this class of compounds. It consistently links molecules into primary structural motifs, such as infinite chains. nih.govresearchgate.netacs.orgresearchgate.net

C-H···O=C: Weaker C-H···O=C hydrogen bonds also play a crucial role in the crystal packing, often linking the primary chains into more complex two- or three-dimensional networks. researchgate.netresearchgate.netacs.org

Hirshfeld surface analysis of a related compound, N-[2-(trifluoromethyl)phenyl]maleamic acid, quantified the contribution of various contacts, with O···H/H···O contacts accounting for 26.5% and H···F/F···H contacts for 23.4% of the total surface interactions. nih.gov

Common Hydrogen Bonds in Trifluoromethyl Benzamide Crystal Structures

Interaction Type Description Role in Crystal Packing
N-H···O=C Strong, directional hydrogen bond Forms primary chains and synthons
C-H···O=C Weak hydrogen bond Links primary chains into layers
C-H···F-C Weak hydrogen bond Stabilizes packing, differentiates polymorphs
C-H···π Weak interaction Contributes to overall lattice energy

In addition to hydrogen bonding, other non-covalent forces are vital to the solid-state architecture.

Halogen Bonding: In related benzamides containing heavier halogens like bromine or iodine, halogen-halogen contacts (e.g., Br···Br and I···I) are observed to link molecular chains into ribbons. nih.govresearchgate.net For this compound, the relevant interactions involving fluorine are typically of the C-H···F hydrogen bonding type rather than classical halogen bonds.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Recognition

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules like this compound over time. nih.gov By simulating the motions of atoms and molecules, MD can provide deep insights into conformational stability and the processes of intermolecular recognition. nih.gov

A typical all-atom MD simulation is performed under constant temperature and volume, where the system is coupled to a heat bath. nih.gov Such simulations can track conformational transitions, such as the rotation of the phenyl rings, on timescales from picoseconds to nanoseconds and beyond. nih.gov The resulting trajectories allow for the validation of theoretical models by comparing calculated reaction kinetics with experimental spectroscopic data. nih.gov

Furthermore, MD simulations are instrumental in exploring the free energy landscape (FEL) of a molecule. nih.gov The vast amount of data from a trajectory can be simplified into a network graph where nodes represent conformational states. nih.gov Analyzing this network reveals the most stable conformers, the energy barriers between them, and the kinetic rates of conversion, providing a comprehensive picture of the molecule's dynamic conformational preferences and its potential for recognizing and binding to other molecules. nih.gov

Applications in Advanced Chemical Systems Non Biological/non Clinical Focus

N-Phenyl-2-(trifluoromethyl)benzamide as a Versatile Synthetic Building Block and Intermediate

This compound serves as a crucial component in the field of organic synthesis, valued for its unique structural features which include a trifluoromethyl group and a benzamide (B126) core. This combination makes it an important intermediate for creating more complex molecules.

The N-phenylbenzamide framework, particularly when substituted with a trifluoromethyl group, is a foundational element in multistep synthetic pathways. semanticscholar.org The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability in the final products. Chemists utilize this compound as a starting point for constructing more elaborate molecular architectures. For instance, derivatives of N-(trifluoromethyl-phenyl)-benzamide are used as key intermediates for synthesizing new series of compounds, such as hydrazones. researchgate.netresearchgate.net In these syntheses, the initial benzamide structure is modified through sequential reactions, demonstrating its utility as a reliable precursor. researchgate.netresearchgate.net The synthesis process often involves reactions like condensation with other molecules to build complexity step-by-step. researchgate.net

The core structure of this compound acts as a scaffold, a central framework upon which new functional groups and molecular extensions can be built. This approach is fundamental to discovery chemistry, where the goal is to generate diverse molecular libraries to screen for desired properties. Research has shown that the N-phenylbenzamide scaffold is a key active fragment in the development of new chemical compounds. semanticscholar.org By systematically modifying this core, researchers have designed and synthesized a variety of novel derivatives, including those bearing pyrimidine (B1678525) moieties, to explore new chemical spaces and properties. semanticscholar.org This modular approach allows for the creation of a wide range of new chemical entities with tailored characteristics. nih.gov

Synthetic ApplicationDescriptionExample DerivativeReference
Precursor in Multistep SynthesisUsed as a starting material for creating more complex molecules through sequential reactions.2-hydrazinocarbonylmethoxy-N-(3-trifluoromethyl-phenyl)-benzamide researchgate.net
Scaffold for Novel EntitiesActs as a central framework for building diverse libraries of new compounds.N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety semanticscholar.org

Role in Ligand Design for Catalysis and Directed Synthesis

In modern synthetic chemistry, directing groups are essential tools for achieving high selectivity in reactions. The amide group within this compound provides a functional handle that can be exploited for such purposes.

The amide functional group is a versatile directing group for transition-metal-catalyzed C-H activation reactions. nih.gov This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for molecular construction. nih.gov The amide group can coordinate to a metal catalyst (such as palladium, rhodium, or ruthenium), positioning it in close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. nih.gov While specific studies on this compound as a directing group are not extensively detailed, the principle applies to its core structure. The amide can guide the metal to activate C-H bonds on either of the phenyl rings, enabling the introduction of new substituents at precise locations. This directing-group-assisted C-H activation is a key strategy in synthesizing complex molecules efficiently. rsc.org

Potential Applications in Materials Science

The inherent properties of this compound, such as its photostability, suggest potential uses in the field of materials science. N-phenyl-benzamides have been identified as photostable compounds that can protect various materials from degradation caused by ultraviolet (UV) light. google.com This suggests a potential application as a UV stabilizer mixed into polymers or other materials to extend their lifespan and maintain their structural integrity upon exposure to sunlight. The trifluoromethyl group may further enhance these properties, making it a candidate for advanced material formulations.

Agrochemical Applications as Chemical Agents (e.g., Fungicides, Herbicides)

The N-phenylbenzamide scaffold, especially when incorporating a trifluoromethyl group, is a well-known structural motif in the design of modern agrochemicals. semanticscholar.org The trifluoromethyl group often enhances the efficacy of these agents.

Research into trifluoromethylphenyl amides (TFMPAs) and their derivatives has demonstrated their potential as potent fungicides. nih.govresearchgate.net Studies have evaluated numerous structures for fungicidal activity against a range of plant pathogens, including various species of Colletotrichum, Phomopsis, and Botrytis cinerea. semanticscholar.orgnih.gov For example, certain novel N-phenylbenzamide derivatives have shown significant bioactivities against fungi like Phomopsis sp. and Botrytis dothidea. semanticscholar.org Although these studies often focus on a range of related structures rather than solely this compound, they establish the parent scaffold as a promising lead for developing new, highly efficient fungicides. semanticscholar.orgnih.gov The development of such compounds is crucial in agriculture to manage plant diseases that can lead to significant crop losses. researchgate.net Additionally, various benzamide compounds have been investigated for their herbicidal properties. epo.orggoogle.com

PathogenActivity of Related CompoundsReference
Phomopsis sp.Good bioactivity semanticscholar.org
Botryosphaeria dothideaGood bioactivity semanticscholar.org
Botrytis cinereaGood bioactivity semanticscholar.org
Colletotrichum acutatumStrong antifungal activity nih.gov
Phomopsis viticolaStrong antifungal activity nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Trifluoromethylbenzamides

The synthesis of amide bonds is one of the most performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric activating agents, leading to significant waste. ucl.ac.uk The drive towards green chemistry has spurred research into catalytic and more sustainable alternatives for producing trifluoromethylbenzamides. ucl.ac.uk

Catalytic Direct Amidation: A major goal is the direct formation of amides from carboxylic acids and amines, which ideally releases only water as a byproduct. bohrium.com Research has focused on developing catalysts that can facilitate this transformation under milder conditions. Boron-based catalysts, for instance, have shown promise in enabling direct amidations at room temperature. Another approach involves the dehydrogenative coupling of alcohols and amines using ruthenium-based pincer catalysts, which generates hydrogen gas as the only byproduct. bohrium.com Future work will likely focus on replacing precious metal catalysts like ruthenium with more abundant and less toxic metals to improve the sustainability profile. bohrium.com

Enzymatic Synthesis: Biocatalysis presents a highly sustainable route for amide bond formation. rsc.org Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct coupling of carboxylic acids and amines in environmentally benign solvents like cyclopentyl methyl ether. nih.gov These enzymatic methods offer high yields and conversions without the need for extensive purification, representing a significant step towards greener industrial processes. rsc.orgnih.gov

Photocatalysis: Emerging research has demonstrated the use of photocatalysis for direct trifluoromethylamidation. This involves generating N-CF3 amidyl radical precursors which can then react with various substrates. researchgate.net This method allows for the rapid construction of diverse N-CF3 amides and showcases the potential of light-driven reactions in synthesizing these complex molecules. researchgate.net

Table 1: Comparison of Sustainable Amide Synthesis Methodologies
MethodologyKey FeaturesCatalyst/Reagent ExamplesAdvantagesChallenges
Catalytic Direct AmidationDirect coupling of carboxylic acids and amines or alcohols and amines.Boronic acids, Ruthenium pincer complexes. High atom economy, reduced waste. bohrium.comOften requires precious metal catalysts, can require high temperatures. bohrium.com
Enzymatic SynthesisBiocatalytic amidation using lipases.Candida antarctica lipase B (CALB). nih.govHigh selectivity, mild reaction conditions, green solvents, minimal waste. rsc.orgnih.govEnzyme stability and cost, substrate scope limitations.
PhotocatalysisUses light to generate reactive amidyl radicals.Iridium-based photosensitizers. researchgate.netAccess to unique reactivity, mild conditions. researchgate.netRequires specialized equipment, potential for side reactions.

Exploration of Untapped Reactivity Profiles and Precision Selectivity Control

Beyond improving synthesis, researchers are exploring the fundamental reactivity of trifluoromethylbenzamides to unlock new applications. The trifluoromethyl group and the amide linkage impart unique electronic properties to the molecule, influencing its reactivity.

A key area of interest is the selective functionalization of C-H bonds, which are ubiquitous in organic molecules but traditionally considered unreactive. nih.gov Transition metal-catalyzed C-H activation is a powerful tool for transforming these bonds into functional groups. nih.govyoutube.com For molecules like N-Phenyl-2-(Trifluoromethyl)benzamide, this could enable late-stage modification of the aromatic rings or other parts of the structure with high precision. The mechanism often involves a concerted metalation-deprotonation (CMD) step, where a metal catalyst, assisted by a ligand, breaks the C-H bond. youtube.com Future research will focus on developing catalysts that can control the position of C-H activation (regioselectivity) and the spatial arrangement of the new bond (stereoselectivity).

Furthermore, understanding the conformational behavior and intermolecular interactions is crucial for controlling reactivity in the solid state. Studies on related trifluoromethyl-substituted benzanilides reveal complex polymorphic behaviors, where molecules pack in different arrangements. figshare.comresearchgate.netacs.org These arrangements are governed by a network of strong N-H···O and weaker C-H···O or C-H···F hydrogen bonds. figshare.comresearchgate.netacs.org By understanding and controlling these non-covalent interactions, it may be possible to pre-organize molecules in a crystal lattice to favor specific reaction pathways, leading to highly selective solid-state transformations.

Advanced Computational Modeling for Predictive Chemical Insights and Design

Advanced computational modeling has become an indispensable tool in modern chemical research, offering deep insights that complement experimental work. For trifluoromethylbenzamides, techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal.

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of molecules, providing information about geometry, vibrational frequencies, and reaction energetics. mdpi.comresearchgate.net For instance, DFT can be used to study the conformations of this compound, revealing the tilt angles between the phenyl rings and the amide plane. nih.gov This information helps explain the observed crystal structures and the energies associated with conformational changes. nih.gov DFT is also employed to elucidate reaction mechanisms, such as identifying the transition states in catalytic cycles, which is crucial for designing more efficient catalysts and predicting reaction selectivity. researchgate.net

Molecular Docking and QSAR: In the context of designing new molecules with specific functions, molecular docking and QSAR are frequently used. vensel.orgmdpi.com Molecular docking simulates the interaction of a molecule with a protein's binding site, helping to predict its potential biological activity. impactfactor.orgnih.gov QSAR models establish a statistical relationship between the chemical structure and biological activity, allowing for the prediction of a compound's properties without the need for synthesis and testing. mdpi.comresearchgate.net These in silico methods enable the rapid screening of virtual libraries of benzamide (B126) derivatives, identifying promising candidates for further development and reducing the time and cost associated with experimental research. vensel.orgimpactfactor.org

Table 2: Applications of Computational Modeling for Benzamides
Computational MethodPrimary ApplicationType of Insight ProvidedExample
Density Functional Theory (DFT)Reaction Mechanism & Property CalculationOptimized molecular geometry, transition state energies, vibrational spectra. mdpi.comresearchgate.netresearchgate.netCalculating the energy difference between conformations of aryl amides in the gas phase versus the crystal lattice. nih.gov
Molecular DockingBinding Affinity PredictionPreferred binding mode and orientation of a ligand in a receptor's active site. vensel.orgimpactfactor.orgnih.govSimulating the fit of benzamide derivatives into the active site of an enzyme. impactfactor.org
Quantitative Structure-Activity Relationship (QSAR)Property PredictionCorrelation of physicochemical properties with biological activity. mdpi.comresearchgate.netDeveloping models to predict the inhibitory activity of a series of benzamide compounds based on their molecular descriptors. nih.gov

Integration into Circular Economy Principles and Waste Minimization Strategies for Synthesis

The chemical industry is increasingly adopting principles of the circular economy, which aims to eliminate waste and keep materials in use for as long as possible. coatingsworld.com For the synthesis of fine chemicals like this compound, this translates into a holistic approach to process design that prioritizes sustainability from start to finish.

Waste Prevention and Atom Economy: The first principle of green chemistry is to prevent waste rather than treating it after it has been created. skpharmteco.com This is often measured by metrics like the E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the final product. skpharmteco.com The goal is to design synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. researchgate.net Catalytic methods are inherently superior in this regard compared to reactions that use stoichiometric reagents. ucl.ac.uk

Sustainable Feedstocks and Solvents: A circular approach involves replacing fossil-based raw materials with renewable or recycled feedstocks. basf.combasf.com While the core components of this compound are derived from petrochemicals, future research could explore bio-based routes to the necessary aromatic precursors. The choice of solvent is also critical, as solvents often constitute the largest mass component of a reaction. ucl.ac.uk Moving away from hazardous solvents like DMF and CH2Cl2 towards greener alternatives is a key objective. ucl.ac.uknumberanalytics.com

Process Optimization and Recycling: Minimizing waste involves optimizing every step of a chemical process. This includes carefully controlling temperature and reaction times to reduce byproduct formation and implementing advanced control systems for real-time process monitoring. numberanalytics.compurkh.com Furthermore, strategies for catalyst and solvent recycling are essential for a circular process. purkh.com For example, heterogeneous catalysts can be more easily separated and reused, while used solvents can be recovered and purified, reducing both waste and the need for fresh materials. purkh.com Designing processes with recycling in mind is a cornerstone of integrating chemical manufacturing into a circular economy. researchgate.netnumberanalytics.com

Q & A

Q. What are the recommended synthetic routes for N-Phenyl-2-(Trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 2-(trifluoromethyl)benzoyl chloride with aniline derivatives under basic conditions. Key steps include:

  • Amidation : Use anhydrous solvents (e.g., dichloromethane) and bases like sodium carbonate to neutralize HCl byproducts.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Purification : Employ column chromatography or recrystallization with pentane/diethyl ether. Optimize yield by adjusting stoichiometry (1.2:1 acyl chloride:amine ratio) and using molecular sieves to absorb moisture .

Q. How do structural modifications (e.g., substituent position, fluorination) influence the compound's physicochemical properties?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while substituents on the phenyl ring (e.g., methoxy, chloro) alter solubility and reactivity. For example:

  • Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, aiding nucleophilic substitution.
  • Para-substituted derivatives exhibit improved crystallinity compared to ortho analogs. Spectroscopic data (¹H/¹³C NMR, FTIR) and logP calculations validate these trends .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl in ¹³C NMR).
  • FTIR : Identify N-H stretching (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients. Cross-validate with X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol.
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to optimize charge distribution.
  • MD simulations : Assess binding stability over 100 ns trajectories. Validate predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

Q. What strategies resolve crystallographic data contradictions during structure determination of benzamide derivatives?

  • Twinned crystals : Use SHELXL for twin refinement (TWIN/BASF commands) and check R-factor convergence.
  • Disorder modeling : Apply PART/SUMP restraints in SHELX for flexible groups.
  • Validation tools : Employ PLATON/ADDSYM to detect missed symmetry. Cross-reference with ORTEP-3 for graphical validation of thermal ellipsoids .

Q. How should researchers address discrepancies in biological activity data across similar benzamide derivatives?

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., MTT assay, 48h incubation).
  • Structural outliers : Exclude compounds with logP >5 or solubility <10 µM.
  • Mechanistic studies : Use Western blotting to confirm target inhibition (e.g., PARP-1, EGFR). Statistical tools (ANOVA, Tukey’s test) can identify significant outliers .

Q. What are the critical considerations for scaling up synthesis while maintaining regioselectivity?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic amidation steps.
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings (if applicable).
  • In-line analytics : Use FTIR probes to monitor reaction progress in real time. Hazard analysis (e.g., DSC for decomposition risks) is mandatory for large-scale reactions .

Methodological Considerations

Q. How do solvent polarity and temperature affect the outcome of benzamide-forming reactions?

  • Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze acyl chlorides.
  • Low temperatures (<0°C) reduce racemization in chiral analogs. Solvent-free microwave-assisted synthesis (100–120°C, 300W) can achieve 90% yield in 30 minutes .

Q. What protocols ensure safe handling of mutagenic intermediates during synthesis?

  • Ames test compliance : Screen intermediates (e.g., anomeric amides) for mutagenicity.
  • Containment : Use fume hoods and closed systems for toxic reagents (e.g., trichloroisocyanuric acid).
  • PPE : Wear nitrile gloves and respiratory protection during solid-phase extractions .

Q. How can researchers integrate high-throughput crystallography into benzamide derivative studies?

  • Automated pipelines : Use SHELXC/D/E for rapid phase determination of 100+ crystals.
  • Synchrotron data : Collect high-resolution (<1.0 Å) datasets to resolve hydrogen bonding.
  • Database mining : Cross-reference with Cambridge Structural Database (CSD) for packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.